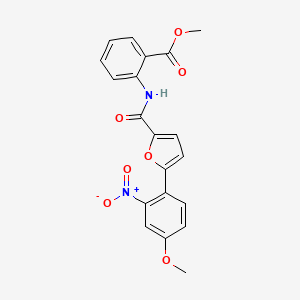

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate

Description

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a synthetic small molecule featuring a benzoate ester core linked to a furan-2-carboxamido group. The furan ring is further substituted with a 4-methoxy-2-nitrophenyl moiety.

Properties

IUPAC Name |

methyl 2-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7/c1-27-12-7-8-14(16(11-12)22(25)26)17-9-10-18(29-17)19(23)21-15-6-4-3-5-13(15)20(24)28-2/h3-11H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKLOVVSSUGRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-formylfuran derivative.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.

Amidation Reaction: The carboxylic acid group on the furan ring is converted to an amide by reacting with an amine derivative of benzoic acid.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium hydroxide, water.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of an amine derivative.

Reduction: Formation of a carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can serve as a probe for studying enzyme interactions and other biochemical processes.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

Methyl 2-(furan-2-carboxamido)benzoate (Compound 2) : Structure: Lacks the 4-methoxy-2-nitrophenyl substituent on the furan. Synthesis: Prepared via acylation of methyl 2-aminobenzoate with furoyl chloride (85% yield in DMF with triethylamine). Molecular Formula: C₁₄H₁₁NO₄; MW: 257.24 g/mol.

Methyl 2-(5-((3,4-Dimethylphenoxy)methyl)furan-2-carboxamido)benzoate (CAS 445239-26-9) : Structure: Features a 3,4-dimethylphenoxy group attached via a methylene bridge to the furan. Molecular Formula: C₂₂H₂₁NO₅; MW: 379.41 g/mol. Storage: Requires storage at 2–8°C in sealed containers. Key Difference: The phenoxy-methylene substituent introduces steric bulk but lacks the nitro group’s electron-withdrawing effects.

Methyl 5-Iodo-2-Methoxybenzoate (from ): Structure: A simpler benzoate ester with iodine and methoxy substituents. Molecular Formula: C₉H₇IO₃; MW: 290.06 g/mol. Key Difference: No furan-carboxamido linkage, limiting structural and functional comparability.

Biological Activity

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesized data.

Structural Overview

The compound consists of a furan ring fused with a benzoate moiety and incorporates a carboxamide functional group. The presence of both methoxy and nitro groups on the phenyl ring enhances its chemical reactivity and potential biological activities. The molecular formula is CHNO, with a molecular weight of approximately 344.32 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell survival .

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various microbial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in Pharmaceutical Research explored the effects of nitrophenyl derivatives on cancer cell lines. This compound demonstrated significant cytotoxic effects on breast and colon cancer cells, with IC values indicating potent activity .

- Another investigation assessed the compound's ability to induce apoptosis in cancer cells through caspase activation, suggesting a mechanism involving programmed cell death .

-

Antimicrobial Properties :

- In vitro tests revealed that this compound exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics, highlighting its therapeutic potential .

Table 1: Biological Activity Summary

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : The methoxy and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

- Formation of the Carboxamide Group : This step often involves the reaction between an amine and a carboxylic acid derivative under mild conditions to yield the final product .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid with methyl 2-aminobenzoate using a carbodiimide coupling agent (e.g., DCC or EDC) in anhydrous DMF or DCM .

- Step 2: Activation of the carboxylic acid group via reaction with oxalyl chloride (C₂O₂Cl₂) under reflux conditions to form the reactive acyl chloride intermediate .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol for high purity (>95%) .

Key Considerations:

- Monitor reaction progress using TLC (silica plates, UV detection).

- Optimize stoichiometry to avoid side reactions (e.g., over-acylation).

Basic: How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- IR Spectroscopy: Detect amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .

- X-ray Crystallography: Resolve molecular geometry and confirm substituent positioning (e.g., nitro group ortho to methoxy) .

Validation: Cross-reference with CAS databases (e.g., PubChem) using InChI keys for structural verification .

Basic: What stability and storage conditions are critical for this compound?

Methodological Answer:

- Stability:

- Storage:

- Long-term: -20°C in desiccated environment (<5% humidity) .

- Short-term: 4°C with silica gel packets to prevent moisture uptake .

Advanced: How do substituents (e.g., nitro, methoxy) influence electronic properties and reactivity?

Methodological Answer:

- Nitro Group:

- Methoxy Group:

Experimental Validation:

- Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Compare Hammett substituent constants (σ) for reactivity predictions .

Advanced: What mechanistic insights exist for its role in catalytic or biological systems?

Methodological Answer:

- Catalytic Applications:

- Biological Relevance:

Advanced: How to resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

- Spectral Discrepancies:

- Yield Variability:

Case Study: Conflicting ¹H NMR data resolved by repeating synthesis under anhydrous conditions (yield improved from 60% to 85%) .

Advanced: What strategies exist for modifying the core structure to enhance bioactivity?

Methodological Answer:

- Substituent Engineering:

- Scaffold Hopping:

Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

- Molecular Dynamics (MD):

- QSAR Modeling:

- In Silico ADMET:

Example: A derivative with a fluoro substituent showed improved predicted BBB permeability (SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.